molecular formula C8H14N2O4S B14293494 1-Azabicyclo[2.2.2]octane-4-carbonitrile;sulfuric acid CAS No. 125185-59-3

1-Azabicyclo[2.2.2]octane-4-carbonitrile;sulfuric acid

Katalognummer: B14293494
CAS-Nummer: 125185-59-3
Molekulargewicht: 234.28 g/mol
InChI-Schlüssel: DLPWZHXPVXGLBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Azabicyclo[222]octane-4-carbonitrile; sulfuric acid is a compound that combines the bicyclic structure of 1-azabicyclo[222]octane-4-carbonitrile with sulfuric acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Azabicyclo[2.2.2]octane-4-carbonitrile can be synthesized through a series of chemical reactions involving the formation of the bicyclic structure and the introduction of the carbonitrile group. The synthesis typically involves the use of starting materials such as quinuclidine and cyanogen bromide. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of 1-azabicyclo[2.2.2]octane-4-carbonitrile; sulfuric acid may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and distillation to obtain the final product with the desired specifications .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Azabicyclo[2.2.2]octane-4-carbonitrile; sulfuric acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-Azabicyclo[2.2.2]octane-4-carbonitrile; sulfuric acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-azabicyclo[2.2.2]octane-4-carbonitrile; sulfuric acid involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its bicyclic structure allows for unique interactions with other molecules, making it a versatile reagent in various chemical processes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Azabicyclo[2.2.2]octane-4-carbonitrile; sulfuric acid is unique due to its combination of the bicyclic structure with the sulfuric acid component, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific chemical reactions and applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

125185-59-3

Molekularformel

C8H14N2O4S

Molekulargewicht

234.28 g/mol

IUPAC-Name

1-azabicyclo[2.2.2]octane-4-carbonitrile;sulfuric acid

InChI

InChI=1S/C8H12N2.H2O4S/c9-7-8-1-4-10(5-2-8)6-3-8;1-5(2,3)4/h1-6H2;(H2,1,2,3,4)

InChI-Schlüssel

DLPWZHXPVXGLBC-UHFFFAOYSA-N

Kanonische SMILES

C1CN2CCC1(CC2)C#N.OS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.